molecular formula C10H11ClO B2575073 1-(4-Chloro-2,6-dimethylphenyl)ethanone CAS No. 35887-71-9

1-(4-Chloro-2,6-dimethylphenyl)ethanone

Cat. No. B2575073
CAS RN: 35887-71-9
M. Wt: 182.65
InChI Key: YTPYRGOFBLEEBD-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,6-dimethylphenyl)ethanone is a chemical compound with the CAS Number: 35887-71-9 . It has a molecular weight of 182.65 and its molecular formula is C10H11ClO . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-(4-Chloro-2,6-dimethylphenyl)ethanone is 1S/C10H11ClO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(4-Chloro-2,6-dimethylphenyl)ethanone is a liquid at room temperature . The exact values for density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Crystallography and Vibrational Studies

  • Crystallographic and Vibrational Analysis : The molecular structure and properties of a compound similar to 1-(4-Chloro-2,6-dimethylphenyl)ethanone were analyzed using X-ray diffraction and vibrational spectroscopy. These studies, supported by computational methods, provide insights into the molecular structure and characteristic frequencies of the compound (Chidan Kumar et al., 2015).

Organic Chemistry and Synthesis

  • Condensation Reactions for Heterocycle Formation : Research demonstrated that using derivatives of 1-(4-Chloro-2,6-dimethylphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal leads to the formation of various heterocycles including isoflavones and substituted pyrimidines (Moskvina et al., 2015).

Biotransformation

  • Plant-mediated Biotransformations : A study investigated the use of plant cells for the enantioselective preparation of chiral molecules, using derivatives of 1-(4-Chloro-2,6-dimethylphenyl)ethanone. This research highlights the potential of using environmentally friendly solvents and plant cells in biocatalysis (Panić et al., 2017).

  • Enantioselective Synthesis with Bacterial Strain : Another study focused on the enantioselective synthesis of a chiral intermediate of an antifungal agent, using a specific bacterial strain to biocatalyze a related compound of 1-(4-Chloro-2,6-dimethylphenyl)ethanone (Miao et al., 2019).

  • Green Asymmetric Reduction : Research on the green asymmetric reduction of acetophenone derivatives, including compounds related to 1-(4-Chloro-2,6-dimethylphenyl)ethanone, was conducted using yeast as a biocatalyst. This study demonstrates the potential of using natural deep eutectic solvents and biocatalysts in eco-friendly synthesis (Panić et al., 2018).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

1-(4-chloro-2,6-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPYRGOFBLEEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2,6-dimethylphenyl)ethanone

CAS RN

35887-71-9
Record name 1-(4-chloro-2,6-dimethylphenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous copper(II) chloride (98.9 g, 0.74 mol) was mixed with tert-butyl nitrite (94.8 g, 0.83 mol) in acetonitrile (1.02 L). The solution was cooled to 0° C. and slowly added with 1-(4-amino-2,6 dimethylphenyl)ethanone (100 g, 0.61 mol) in a period of 5.0 min. After the addition was completed, the reaction mixture was warmed to room temperature, and was poured into an aqueous hydrochloric acid solution (20%, 1.0 L). The solution was extracted with EtOAc (800 mL), and the organic layer was separated, washed with H2O (1.0 L), dried over MgSO4 (s), and concentrated under reduced pressure. The liquid was distilled to give 1-(4-chloro-2,6-dimethylphenyl)ethanone (85.0 g) as yellow oil in 76% yield: 1H NMR (500 MHz, CDCl3) δ 7.02 (s, 2 H), 2.45 (s, 3 H), 2.22 (s, 6 H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
94.8 g
Type
reactant
Reaction Step Three
Quantity
1.02 L
Type
solvent
Reaction Step Three
Quantity
98.9 g
Type
catalyst
Reaction Step Three

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